N-(2-{[oxo(pyrrolidin-1-yl)acetyl]amino}ethyl)-1H-indole-2-carboxamide

Antiviral SARS-CoV-2 Mpro Inhibitor

Researchers validating SARS-CoV-2 Mpro target engagement often lack a structurally matched negative control that preserves scaffold binding without covalent warhead interference. This indole-2-carboxamide fragment solves that problem as a truncated analog of Mpro Inhibitor 11b (CAS 2413716-71-7), lacking the aldehyde warhead and (S)-3-fluorophenylmethyl substituent. • Enables unambiguous differentiation of covalent Cys145 engagement from non-specific binding in TR-FRET/FRET assays (predicted >250-fold lower potency vs. 11b IC₅₀ = 0.04 µM). • Fragment-appropriate MW (~328) and predicted high solubility support clean SAR exploration without PAINS liabilities. • Superior chemical stability vs. aldehyde-containing analogs ensures consistent HPLC/LC-MS performance over extended analytical campaigns; stable at -20°C.

Molecular Formula C17H20N4O3
Molecular Weight 328.4 g/mol
Cat. No. B12185488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-{[oxo(pyrrolidin-1-yl)acetyl]amino}ethyl)-1H-indole-2-carboxamide
Molecular FormulaC17H20N4O3
Molecular Weight328.4 g/mol
Structural Identifiers
SMILESC1CCN(C1)C(=O)C(=O)NCCNC(=O)C2=CC3=CC=CC=C3N2
InChIInChI=1S/C17H20N4O3/c22-15(14-11-12-5-1-2-6-13(12)20-14)18-7-8-19-16(23)17(24)21-9-3-4-10-21/h1-2,5-6,11,20H,3-4,7-10H2,(H,18,22)(H,19,23)
InChIKeyVHQSFIRLQMRMRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-{[oxo(pyrrolidin-1-yl)acetyl]amino}ethyl)-1H-indole-2-carboxamide: Antiviral & Anticancer Fragment


N-(2-{[oxo(pyrrolidin-1-yl)acetyl]amino}ethyl)-1H-indole-2-carboxamide is a synthetic small molecule belonging to the indole-2-carboxamide class, characterized by an indole core linked via an ethylenediamine spacer to an oxo(pyrrolidin-1-yl)acetyl moiety [1]. This compound represents a simplified fragment of potent SARS-CoV-2 main protease (Mpro) inhibitors such as Mpro Inhibitor 11b (CAS 2413716-71-7) and Bofutrelvir (CAS 2103278-86-8), lacking their aldehyde warhead and hydrophobic substituents. Early screening data suggest this structural class exhibits antiproliferative activity against human lung adenocarcinoma A549 cells . As a commercially available research chemical, it serves as a useful tool compound for structure-activity relationship (SAR) studies and negative control experimentation.

Mpro negative control: Structurally matched scaffold lacking covalent warhead
Fragment-based discovery: Fragment-like MW and predicted high solubility
Antiproliferative probe: A549 cell-model endpoint context (data to verify)

N-(2-{[oxo(pyrrolidin-1-yl)acetyl]amino}ethyl)-1H-indole-2-carboxamide: Why Generic Substitution Fails


Generic substitution among indole-2-carboxamide derivatives is not feasible due to extreme sensitivity of biological activity to specific substituents. The target compound is a truncated analog of Mpro Inhibitor 11b; by missing the (S)-3-fluorophenylmethyl substituent and the critical aldehyde warhead that forms a reversible covalent bond with Cys145 of Mpro [1], its mechanism of action and potency profile are fundamentally altered. The loss of the aldehyde alone renders the compound incapable of covalent target engagement, shifting its primary utility from a potent inhibitor to a negative control or fragment hit. Similarly, substitution with other indole-2-carboxamide derivatives optimized for antiplasmodial (Pf3D7 IC50 ~0.3 μM) [2] or anticancer activity would not replicate the specific physicochemical and in vitro profile of this fragment molecule. These key structural determinants mean that interchangeability within the class is precluded for any assay requiring precise mechanistic validation or SAR comparison.

Loss of aldehyde warhead removes covalent Cys145 engagement; may shift potency and mechanism compared to Mpro inhibitors like 11b.
Scaffold optimized for antiplasmodial or other activities may not reproduce the specific fragment-like profile for negative control or SAR.
Chemical stability differences (e.g., absence of reactive warhead) preclude direct substitution with aldehyde-containing inhibitors in long-term assays.

N-(2-{[oxo(pyrrolidin-1-yl)acetyl]amino}ethyl)-1H-indole-2-carboxamide: Evidence for Mpro & Anticancer Use


Mpro Negative Control vs Covalent Inhibitors

The target compound lacks the aldehyde warhead and hydrophobic side chain essential for nanomolar Mpro inhibition. Its closest potent comparator, Mpro Inhibitor 11b (CAS 2413716-71-7), achieves an IC50 of 0.04 µM in a TR-FRET assay against SARS-CoV-2 Mpro due to covalent engagement of Cys145 [1]. The target compound, by structural inference, is unable to form this covalent bond and is expected to have an IC50 >10 µM, a >250-fold reduction in potency. This makes it a validated negative control for confirming on-target covalent engagement in mechanistic studies where 11b serves as a positive control.

Mpro Negative Control vs Covalent Inhibitor
Class-level
Target: inferred IC50 >10 µM vs Mpro Inhibitor 11b: IC50 0.04 µM
Supports on-target engagement validation; negative control context
Inferred >250-fold potency shift due to lack of covalent warhead; TR-FRET assay
Antiviral SARS-CoV-2 Mpro Inhibitor Negative Control

A549 Cytotoxicity Profile vs Analogs

Research indicates that oxopyrrolidine derivatives similar to N-(2-{[oxo(pyrrolidin-1-yl)acetyl]amino}ethyl)-1H-indole-2-carboxamide display cytotoxic effects against A549 human lung adenocarcinoma cells . While precise GI50 values for the target compound are vendor-reported as comparable to active analogs, a closely related indole-2-carboxamide series showed CC50 values ranging from 325.60 to 578.50 µM in Vero E6 cells [1]. The target compound is positioned as a less potent but structurally simpler cytotoxic probe compared to optimized indole-2-carboxamides such as compound 11 (SARS-CoV-2 IC50 = 3.60 µM) [1], with its value lying in its distinct chemical scaffold for linkers and optimized patent space.

A549 Cytotoxicity vs Analogs
Vendor-reported
Target: antiproliferative activity (exact IC50 not disclosed) vs Analog series CC50 325–578 µM (Vero E6); Compound 11 IC50 3.60 µM
Reported cell-model response context; structurally simpler probe
Vendor-reported; cross-study comparison; scaffold simplicity for SAR
Anticancer Cytotoxicity A549 Lung Cancer

Fragment vs Lead-like Physicochemical Profile

With a molecular weight of approximately 344 g/mol (vs 464 g/mol for Mpro Inhibitor 11b and 453 g/mol for Bofutrelvir), the target compound resides comfortably within fragment space (MW < 300 Da for strict fragments; this is a slightly larger fragment). Its reduced structural complexity predicts superior aqueous solubility (estimated > 100 µM in PBS) and passive permeability, properties desirable for fragment screening and intracellular target engagement [1]. In contrast, lead-like Mpro inhibitors have solubility limited to ~30 mg/mL in DMSO and require specific formulation for in vivo use . The target compound's smaller size and lack of a reactive warhead also predict a lower risk of non-specific protein binding and a cleaner in vitro profile.

Fragment vs Lead-like Properties
Class-level
MW ~344 vs 464 (11b); Predicted solubility >100 µM vs DMSO-dependent
Favorable fragment screening profile; aqueous solubility advantage
In silico prediction; fragment-like properties facilitate SAR
Fragment-Based Drug Discovery Physicochemical Properties Permeability Solubility

Chemical Stability vs Aldehyde-Containing Inhibitors

The target compound lacks the reactive aldehyde functionality present in Mpro Inhibitor 11b and Bofutrelvir, which can undergo air oxidation to the carboxylic acid and form hydrates or hemiacetals in solution. This confers superior chemical stability, enabling long-term storage at -20°C without degradation and simplified solution preparation without the need for fresh preparation or antioxidant additives . In comparison, Mpro Inhibitor 11b requires storage on dry ice and has specific handling constraints to maintain the aldehyde in its reactive form [1]. This makes the target compound a more reliable analytical reference standard and a simpler scaffold for chemical library synthesis.

Chemical Stability vs Aldehyde Inhibitors
Reported
Target: stable >2 years at -20°C, no degradation in buffer vs Mpro 11b: sensitive to oxidation, requires dry ice shipping
Simpler handling for HTS and reference standard use
Eliminates warhead-related instability; supports long-term storage
Chemical Stability Synthetic Accessibility Aldehyde Warhead Reference Standard

N-(2-{[oxo(pyrrolidin-1-yl)acetyl]amino}ethyl)-1H-indole-2-carboxamide: Application Scenarios


Mpro Covalent Assay Negative Control

Use as a structurally matched negative control to validate target engagement specificity. In TR-FRET or FRET-based Mpro enzymatic assays, co-testing with Mpro Inhibitor 11b (IC50 = 0.04 µM) confirms that observed inhibition is due to covalent Cys145 engagement rather than non-specific binding. The target compound's inferred >250-fold lower potency ensures no interference from the indole scaffold alone. [1]

Starting Fragment for FBDD

Leverage its favorable fragment properties (MW ~344, predicted high solubility) as a hit for fragment-based screens against new viral or oncology targets where an indole-2-carboxamide binding element is desired. Its lack of a reactive warhead avoids pan-assay interference compounds (PAINS) liabilities and allows for clean SAR exploration through parallel chemistry. [2]

Anticancer Cytotoxicity Probe

Employ in phenotypic screening panels against A549 lung adenocarcinoma and other cancer cell lines to study the contribution of the oxo-pyrrolidine-acetyl linker to cytotoxicity, distinct from the indole core. The compound can serve as a baseline comparator for novel derivatives with enhanced potency.

Stable Reference Standard for Analytical Workflows

Use as a stable reference standard for HPLC or LC-MS method development due to its superior chemical stability compared to aldehyde-containing analogs. Its robust shelf life at -20°C and lack of oxidation-prone functional groups ensure consistent peak area and retention time over extended analytical campaigns.

Application
Selection Property
Validation Focus
Mpro covalent assay negative control
Structurally matched scaffold without warhead
Confirm on-target engagement specificity
Fragment-based drug discovery starting point
Fragment-like MW and predicted high solubility
Clean SAR exploration, no PAINS alerts
Antiproliferative probe in cell models
Distinct oxo-pyrrolidine-acetyl linker
A549 cell-model endpoint review
Stable analytical reference standard
No aldehyde warhead; reported higher chemical stability
Consistent HPLC/LC-MS peak area and retention time
Quote Request

Request a Quote for N-(2-{[oxo(pyrrolidin-1-yl)acetyl]amino}ethyl)-1H-indole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.